molecular formula C15H17FN2O3S B4484802 4-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole

4-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole

Cat. No.: B4484802
M. Wt: 324.4 g/mol
InChI Key: DJRJODWPDAJXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a fluorobenzenesulfonyl group, and an oxazole ring

Chemical Reactions Analysis

4-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can enhance the compound’s binding affinity due to its three-dimensional structure, which allows for better interaction with target sites .

Comparison with Similar Compounds

Similar compounds include:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.

    Fluorobenzenesulfonyl compounds: These compounds contain the fluorobenzenesulfonyl group and are used in similar applications.

    Oxazole derivatives: These compounds have the oxazole ring and are studied for their medicinal properties.

Compared to these similar compounds, 4-[1-(4-Fluorobenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole is unique due to the combination of these three functional groups, which can result in enhanced biological activity and specificity .

Properties

IUPAC Name

4-[1-(4-fluorophenyl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c1-10-15(11(2)21-17-10)14-4-3-9-18(14)22(19,20)13-7-5-12(16)6-8-13/h5-8,14H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRJODWPDAJXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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